molecular formula C11H13NO6S2 B2889038 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid CAS No. 923697-25-0

3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid

Cat. No.: B2889038
CAS No.: 923697-25-0
M. Wt: 319.35
InChI Key: NDDABTAVUZYSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C11H13NO6S2 and a molecular weight of 319.36 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a sulfamoyl group, which is further connected to a thiolane ring with a dioxo functional group. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid typically involves the reaction of 3-aminobenzoic acid with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications .

Chemical Reactions Analysis

Types of Reactions: 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S2/c13-11(14)8-2-1-3-10(6-8)20(17,18)12-9-4-5-19(15,16)7-9/h1-3,6,9,12H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDABTAVUZYSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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